
Vorapaxar
概要
説明
ボラパキサールは、トロンビン受容体であるプロテアーゼ活性化受容体1(PAR-1)の強力な選択的競合的アンタゴニストです。 主に、心筋梗塞または末梢動脈疾患の既往歴を持つ患者における血栓性心血管イベントの発生を抑制するために使用されます . ボラパキサールは、Zontivityという商品名で販売されており、メルクアンドカンパニーによって開発されました .
2. 製法
ボラパキサールは、一連の複雑な有機反応によって合成されます。 合成には、PAR-1アンタゴニストとしての活性を発揮するために不可欠な、三環性ヒンバシン誘導体の足場を構築することが含まれます . 合成経路には通常、以下が含まれます。
準備方法
Vorapaxar is synthesized through a series of complex organic reactions. The synthesis involves the construction of a tricyclic himbacine-derived scaffold, which is essential for its activity as a PAR-1 antagonist . The synthetic route typically includes:
Starting Materials: The synthesis begins with commercially available starting materials such as (±)-3-butyne-2-ol.
Key Steps: The key steps involve the formation of the tricyclic core structure through a series of cyclization and functional group transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production: Industrial production of this compound involves scaling up the laboratory synthesis to produce the compound in large quantities while maintaining purity and consistency.
化学反応の分析
ボラパキサールは、以下を含むさまざまな化学反応を起こします。
酸化: ボラパキサールは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、ボラパキサール分子の官能基を修飾するために使用できます。
置換: ボラパキサールは、特定の官能基が他の官能基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな触媒が含まれます。
4. 科学研究における用途
ボラパキサールには、以下を含むいくつかの科学研究における用途があります。
化学: ボラパキサールは、PAR-1アンタゴニストとその合成の研究におけるモデル化合物として使用されます。
生物学: 生物学研究では、ボラパキサールは、血小板凝集と血栓性イベントにおけるPAR-1の役割を研究するために使用されます。
医学: ボラパキサールは、心筋梗塞または末梢動脈疾患の既往歴を持つ患者における血栓性心血管イベントのリスクを軽減するために、臨床的に使用されます。
産業: 製薬業界では、ボラパキサールは、新しいPAR-1アンタゴニストやその他の抗血栓剤の開発のための参照化合物として役立ちます.
科学的研究の応用
Cardiovascular Disease Management
Vorapaxar has been extensively studied in various clinical trials, particularly for its role in managing cardiovascular diseases. The most notable studies include:
- TRACER Trial : This trial involved 26,499 patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS). This compound was administered alongside standard care, leading to a significant reduction in cardiovascular death, myocardial infarction, or stroke (9.3% vs. 10.5% for placebo) over three years, with a hazard ratio of 0.87 (95% CI, 0.80-0.94; p < 0.001) .
- TRA 2°P-TIMI 50 Trial : In this study involving 20,170 patients, this compound demonstrated a 20% reduction in the risk of cardiovascular death, MI, or stroke compared to placebo (HR 0.80; 95% CI, 0.73-0.89; p < 0.001). However, it was associated with an increased risk of bleeding events .
Secondary Prevention in Patients with Prior Events
This compound is particularly beneficial for patients with a history of cardiovascular events:
- Myocardial Infarction and Peripheral Artery Disease : In patients who have experienced MI or have PAD, this compound effectively reduces the incidence of subsequent ischemic events when used in conjunction with aspirin and/or clopidogrel . The TRA-2P-TIMI 50 trial indicated that this compound reduced the composite endpoint of cardiovascular death, MI, stroke, and urgent revascularization by approximately 7% compared to placebo .
Pharmacodynamic Effects
Research has shown that this compound leads to complete blockade of thrombin receptor activation on platelets, which persists even after discontinuation of aspirin therapy. This indicates its strong platelet-specific effects . Importantly, while it effectively reduces thrombin-mediated platelet activation, it does not significantly alter clot kinetics .
Safety Profile
While this compound offers significant benefits in reducing ischemic events, its use is tempered by an increased risk of bleeding complications:
- Bleeding Risks : The TRACER trial noted an increase in serious bleeding events associated with this compound treatment (HR 1.35; 95% CI, 1.16-1.58; p < 0.001). This necessitates careful patient selection and monitoring during treatment .
Summary Table of Clinical Trials
Trial Name | Population Size | Primary Endpoint | This compound Efficacy | Bleeding Risk |
---|---|---|---|---|
TRACER | 26,499 | CV death, MI, or stroke | Reduced from 10.5% to 9.3% (HR 0.87) | Increased serious bleeding (HR 1.35) |
TRA 2°P-TIMI 50 | 20,170 | CV death, MI, stroke | Reduced by 20% (HR 0.80) | Moderate/severe bleeding increased (HR 1.55) |
作用機序
ボラパキサールは、血小板上のプロテアーゼ活性化受容体1(PAR-1)を阻害することで作用します。 PAR-1は、トロンビンによって活性化されるGタンパク質共役受容体であり、血小板凝集と血栓形成につながります。 ボラパキサールは、PAR-1を遮断することで、トロンビン誘発性血小板活性化を阻止し、それによって血栓性イベントのリスクを軽減します . 阻害は可逆的であり、他の血小板活性化経路に影響を与えることなく、PAR-1に対して高度に選択的です .
類似化合物との比較
ボラパキサールは、PAR-1を選択的に阻害するという点で、抗血小板薬の中でユニークです。 類似の化合物には以下が含まれます。
クロピドグレル: 血小板上のアデノシン二リン酸受容体P2Y12のアンタゴニストであり、血小板に対するアデノシン二リン酸の効果を遮断することで、血小板凝集を阻害します.
ボラパキサールのユニークさは、PAR-1を選択的に阻害できることであり、他の抗血小板療法に十分に反応しない可能性のある患者における血栓性イベントを軽減するための追加の機序を提供します .
生物活性
Vorapaxar is a novel protease-activated receptor-1 (PAR-1) antagonist that has garnered attention for its role in reducing thrombotic events, particularly in patients with a history of cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings and case studies.
This compound selectively inhibits PAR-1, a receptor that mediates thrombin-induced platelet activation. By blocking this receptor, this compound effectively reduces platelet aggregation and thrombus formation, which are critical in the pathophysiology of cardiovascular events such as myocardial infarction (MI) and stroke.
Pharmacodynamic Effects
Research has demonstrated that this compound significantly affects thrombin-mediated platelet aggregation. In the OPTIMUS-5 study, adjunctive treatment with this compound resulted in complete blockade of TRAP-induced platelet aggregation, indicating its potent antiplatelet effects. This blockade persisted even after the discontinuation of aspirin therapy, suggesting a strong and sustained action on platelet function independent of other antiplatelet agents .
Key Findings from Pharmacodynamic Studies:
- Complete Inhibition : this compound achieved complete suppression of thrombin receptor activating peptide (TRAP)-induced aggregation (p < 0.001) .
- No Impact on Clot Kinetics : Despite its effects on platelet aggregation, this compound did not alter markers of clot kinetics, maintaining consistent thrombin generation rates .
Clinical Trials and Efficacy
This compound's efficacy has been evaluated in several large-scale clinical trials:
- TRACER Trial : This study involved 26,499 patients with recent myocardial infarction (MI), peripheral artery disease (PAD), or recent stroke. This compound reduced the occurrence of composite cardiovascular events (CV death, MI, or stroke) by 1.2% compared to placebo over three years (9.3% vs. 10.5%) .
- TRA 2°P-TIMI 50 : In this trial with 20,170 patients, this compound demonstrated a 20% reduction in the risk of CV death, MI, or stroke at the cost of increased bleeding risks .
Comparative Efficacy Table
Trial | Population Size | Primary Endpoint Reduction | Bleeding Risk Increase |
---|---|---|---|
TRACER | 26,499 | 1.2% | Moderate: HR 1.35 |
TRA 2°P-TIMI 50 | 20,170 | 20% | Moderate: HR 1.55 |
Safety Profile
Despite its efficacy in reducing thrombotic events, this compound is associated with an increased risk of bleeding complications. The GUSTO moderate or severe bleeding incidents were significantly higher in patients treated with this compound compared to placebo . The risk-benefit ratio must be carefully considered in clinical practice.
Pleiotropic Effects
Emerging research suggests that this compound may exert pleiotropic effects beyond its antiplatelet activity:
- Vascular Inflammation Reduction : Studies indicate that this compound treatment is associated with decreased vascular inflammation and reduced formation of foam cells in atherosclerotic plaques .
- Anti-inflammatory Profile : this compound has been shown to shift the immune profile within atherosclerotic plaques towards an anti-inflammatory state by downregulating pro-inflammatory cytokines and chemokines .
Case Studies
Several case studies have highlighted the real-world application of this compound:
- A case involving a patient with recurrent MI despite dual antiplatelet therapy showed significant improvement in outcomes after adding this compound to their regimen.
- Another study observed that patients with diabetes mellitus had enhanced thrombotic protection when treated with this compound alongside standard therapy compared to those receiving standard therapy alone .
Q & A
Basic Research Questions
Q. What is the mechanism of action of vorapaxar, and how does it inform clinical trial design?
this compound selectively inhibits protease-activated receptor 1 (PAR-1), blocking thrombin-mediated platelet activation without affecting other pathways like ADP-induced aggregation . This mechanism necessitates trials evaluating its additive effects to standard antiplatelet therapy (e.g., aspirin/clopidogrel). Trial designs often use composite endpoints (e.g., cardiovascular death, MI, stroke) to capture thrombotic risk reduction while monitoring bleeding complications .
Q. What were the primary efficacy and safety outcomes in pivotal this compound trials?
In the TRACER trial (NCT00527943), this compound did not significantly reduce the primary composite endpoint (cardiovascular death, MI, stroke, recurrent ischemia, or revascularization) but increased major bleeding (HR 1.35) and intracranial hemorrhage (HR 3.39) . Conversely, the TRA 2P-TIMI 50 trial (NCT00526474) demonstrated a 13% reduction in the primary endpoint (cardiovascular death, MI, stroke) but with a 66% higher risk of moderate/severe bleeding .
Advanced Research Questions
Q. How can contradictory efficacy outcomes between TRACER and TRA 2P-TIMI 50 be reconciled?
TRACER enrolled high-risk acute coronary syndrome (ACS) patients, while TRA 2P included stable atherosclerosis patients. Differences in baseline thrombotic risk, concomitant therapies (e.g., thienopyridine use), and endpoint definitions (e.g., inclusion of urgent revascularization in TRACER) explain divergent results . Methodologically, TRA 2P’s longer follow-up (median 30 months vs. TRACER’s 502 days) may better capture sustained PAR-1 inhibition effects .
Q. What statistical methodologies are appropriate for analyzing recurrent ischemic events in this compound trials?
The Wei-Lin-Weissfeld model, which accounts for multiple event types and time-varying risks, was used in TRACER to assess recurrent cardiovascular events. This compound reduced total ischemic events (HR 0.88) despite no significant reduction in first events, highlighting the importance of recurrent event analysis in chronic conditions .
Q. How should subgroup analyses inform this compound’s use in specific populations (e.g., post-CABG or diabetic patients)?
In TRACER’s CABG subgroup (n=1,312), this compound reduced the primary endpoint by 45% (HR 0.55) without significantly increasing CABG-related bleeding, suggesting thrombin inhibition may benefit perioperative settings . For diabetic patients, TRA 2P demonstrated a 27% relative risk reduction in major vascular events (NNT=29), supporting targeted use in high-risk subgroups . However, these findings require validation in dedicated trials .
Q. What methodologies are used to evaluate the risk-benefit balance of this compound in clinical practice?
Post hoc net clinical benefit analyses integrate ischemic and bleeding outcomes using risk stratification. For example, TRACER identified a 2.8% net benefit in high ischemic/low bleeding risk patients but a 3% harm in high bleeding risk subgroups . Multivariate risk scores (e.g., CRUSADE, TIMI) are recommended to guide patient selection .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing?
Population PK/PD models correlate this compound exposure with thrombin receptor agonist peptide (TRAP)-induced platelet aggregation inhibition. These models support a fixed 2.5 mg daily dose, as dose adjustments are unnecessary across most subgroups (e.g., renal impairment) . However, drug interactions (e.g., CYP3A4 inhibitors) require monitoring .
Q. What is the impact of concomitant antiplatelet therapies on this compound’s efficacy and safety?
In TRACER, this compound’s MI reduction was more pronounced in patients not on baseline thienopyridines (HR 0.65 vs. 0.91 with thienopyridines), suggesting synergistic PAR-1 and P2Y12 inhibition . However, dual antiplatelet therapy (DAPT) plus this compound increases bleeding risk, necessitating careful patient selection .
Q. How should long-term safety data inform this compound’s use in secondary prevention?
Pooled data show this compound increases moderate/severe bleeding (HR 1.55–1.66) over 3 years, with intracranial hemorrhage risk persisting throughout treatment . Bleeding risk stratification (e.g., avoiding prior stroke/TIA patients) is critical, as harm outweighs benefit in vulnerable subgroups .
Q. What are the limitations of post hoc analyses in this compound research (e.g., CABG or PCI subgroups)?
Post hoc analyses are exploratory and prone to type I error due to multiple testing. For example, TRACER’s CABG subgroup analysis was underpowered (n=1,312) and confounded by low clopidogrel use post-surgery (18% vs. 84% in non-CABG patients) . Prospective trials are needed to confirm these signals .
特性
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009336 | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
618385-01-6 | |
Record name | Vorapaxar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorapaxar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORAPAXAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。